3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Overview
Description
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a chemical compound known for its role as a nonthiolic, odorless equivalent of 1,3-propanedithiol. It is widely used in organic synthesis, particularly in the thioacetalization of aldehydes and ketones . This compound is valued for its efficiency and practicality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione can be synthesized through the acid-promoted thioacetalization of aldehydes and ketones. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst in water . Another method involves solvent-free conditions where concentrated hydrochloric acid is used as the catalyst . These methods yield high amounts of the desired product with minimal by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione primarily undergoes thioacetalization reactions. It reacts with aldehydes and ketones to form dithioacetals . This compound is also involved in chemoselective reactions, where it selectively reacts with specific functional groups in the presence of others .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include p-dodecylbenzenesulfonic acid and concentrated hydrochloric acid . The reactions are typically carried out in water or under solvent-free conditions to enhance efficiency and reduce environmental impact.
Major Products Formed
The major products formed from reactions involving this compound are dithioacetals. These products are valuable intermediates in organic synthesis and are used in the preparation of various complex molecules .
Scientific Research Applications
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has several applications in scientific research:
Biology: The compound’s ability to form stable thioacetals makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione involves the formation of a stable thioacetal intermediate. The compound reacts with aldehydes or ketones, where the sulfur atoms in the dithiane ring form strong bonds with the carbonyl carbon. This reaction is catalyzed by acids such as p-dodecylbenzenesulfonic acid or concentrated hydrochloric acid . The resulting thioacetal is stable and can be used in further synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Similar in structure but lacks the additional carbonyl groups present in 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione.
1,3-Dithiolane: Another sulfur-containing compound used in thioacetalization but with a different ring structure.
Uniqueness
This compound is unique due to its nonthiolic, odorless nature, making it more user-friendly in laboratory settings. Its high chemoselectivity and efficiency in forming stable thioacetals set it apart from other similar compounds .
Properties
IUPAC Name |
3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIRMKKHQOWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1SCCCS1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350531 | |
Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-23-6 | |
Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione considered a valuable reagent in organic synthesis?
A1: this compound acts as a non-thiolic, odorless equivalent of propane-1,3-dithiol. [, , ] This characteristic is particularly useful in thioacetalization reactions, where it provides a less pungent and potentially safer alternative to handling the foul-smelling propane-1,3-dithiol directly. [, , ]
Q2: What are the advantages of using this compound in thioacetalization reactions?
A2: Beyond its odorless nature, this compound demonstrates high efficiency in thioacetalization reactions, leading to high yields of dithioacetals from both aldehydes and aliphatic ketones. [, , ] Additionally, it exhibits chemoselectivity, favoring the protection of aromatic aldehydes and aliphatic ketones over aromatic ketones due to the latter's slower reaction rates. [] This selectivity allows for targeted protection strategies in multi-step organic synthesis.
Q3: Are there specific reaction conditions that enhance the performance of this compound in thioacetalization?
A3: Research indicates that this compound performs well in both solvent-free conditions [, ] and aqueous environments. [, ] The choice of conditions can influence reaction speed and yield, providing flexibility in experimental design. For instance, utilizing p-dodecylbenzenesulfonic acid as a catalyst in water has proven effective for chemoselective thioacetalization. [, ]
Q4: How does the structure of this compound relate to its reactivity?
A4: While the provided research focuses primarily on its application as a propane-1,3-dithiol equivalent, further investigation into structure-activity relationships would be valuable. Comparing its reactivity to similar compounds like 1-(1,3-Dithian-2-ylidene)propan-2-one, which shows even higher activity in thioacetalization, [] could offer insights into the influence of structural modifications on its properties.
Q5: Beyond its role as a reagent, does this compound exhibit other potentially valuable properties?
A5: Research has explored the biological activity of this compound, particularly its potential as an antimicrobial agent. [] Studies indicate it exhibits inhibitory effects on microbial biofilms and quorum sensing, suggesting possible applications in combating bacterial virulence and resistance. [] This avenue merits further investigation to explore its therapeutic potential fully.
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